molecular formula C9H12FN B138873 4-Fluoro-N-isopropylaniline CAS No. 70441-63-3

4-Fluoro-N-isopropylaniline

Cat. No. B138873
CAS RN: 70441-63-3
M. Wt: 153.2 g/mol
InChI Key: RMXBOQCXULAXBO-UHFFFAOYSA-N
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Patent
US05616799

Procedure details

357.5 parts (3.2 mol) of chloroacetyl chloride are added dropwise over the course of 2 hours at from 10° to 20° C. to 920 parts of 4-fluoro-N-isopropylaniline solution (~3 mol of 4-fluoro-N-isopropylaniline) from Example 1. Stirring is subsequently carried out at 20° C. for one hour and then the majority of the hydrogen chloride formed is removed as a gas by heating to about 90° C.
Quantity
3.2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3](Cl)=[O:4].[F:6][C:7]1[CH:16]=[CH:15][C:10]([NH:11][CH:12]([CH3:14])[CH3:13])=[CH:9][CH:8]=1>>[F:6][C:7]1[CH:16]=[CH:15][C:10]([N:11]([CH:12]([CH3:14])[CH3:13])[C:3](=[O:4])[CH2:2][Cl:1])=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
3.2 mol
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(NC(C)C)C=C1

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC=C(N(C(CCl)=O)C(C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.